molecular formula C24H18N4S B7709441 4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine CAS No. 886379-86-8

4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine

Cat. No. B7709441
CAS RN: 886379-86-8
M. Wt: 394.5 g/mol
InChI Key: FCICGCBXMYTEFW-UHFFFAOYSA-N
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Description

4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and angiogenesis. It may also interact with metal ions in MOFs, leading to the formation of porous materials with specific properties.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine can induce apoptosis in cancer cells and inhibit angiogenesis. It has also been shown to have antibacterial and antifungal properties. In terms of physiological effects, there is limited information available on the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

The synthesis of 4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine is relatively simple and can be carried out in a laboratory setting. This makes it a useful compound for researchers studying its potential applications. However, there are limitations to its use in lab experiments, such as the limited information available on its physiological effects and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine. In the field of medicinal chemistry, further studies are needed to fully understand its anticancer properties and potential use in cancer treatment. In the field of materials science, research can be focused on the synthesis of MOFs using this compound as a ligand and studying their properties for various applications. Additionally, further studies can be conducted to understand the physiological effects of this compound and its potential use in other fields of science.

Synthesis Methods

The synthesis of 4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine involves the reaction of naphthalen-1-ylmethyl chloride with 4-phenyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then reacted with pyridine to obtain the final compound. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In the field of materials science, 4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine has been studied for its potential use as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4S/c1-2-10-21(11-3-1)28-23(19-13-15-25-16-14-19)26-27-24(28)29-17-20-9-6-8-18-7-4-5-12-22(18)20/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCICGCBXMYTEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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